tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate
CAS No.: 2580238-91-9
Cat. No.: VC12009336
Molecular Formula: C9H16N4O2
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580238-91-9 |
|---|---|
| Molecular Formula | C9H16N4O2 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | tert-butyl 3-(3-amino-1,2,4-triazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C9H16N4O2/c1-9(2,3)15-7(14)4-5-13-6-11-8(10)12-13/h6H,4-5H2,1-3H3,(H2,10,12) |
| Standard InChI Key | RJWVFXUNGWUPHY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCN1C=NC(=N1)N |
| Canonical SMILES | CC(C)(C)OC(=O)CCN1C=NC(=N1)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Functional Groups
The molecular formula of tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is C₁₀H₁₇N₄O₂, with a molecular weight of 225.27 g/mol. The structure comprises:
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A 1,2,4-triazole ring with an amino (-NH₂) substituent at the 3-position.
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A propanoate ester backbone, where the tert-butyl group (-C(CH₃)₃) acts as a steric protector for the carboxylic acid.
The tert-butyl group enhances solubility in nonpolar solvents and stabilizes the ester against hydrolysis, while the triazole ring contributes to hydrogen bonding and coordination capabilities .
Tautomerism and Stereoelectronic Effects
Synthesis Pathways
Cyclization Strategies
The synthesis of tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate can be approached via cyclocondensation or click chemistry:
Cyclocondensation of Amidines
Reaction of tert-butyl acrylate with aminoguanidine under acidic conditions yields the triazole ring through cyclization. This method mirrors the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where succinic anhydride and aminoguanidine form the triazole core .
Example Reaction:
Azide-Alkyne Cycloaddition
A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) could link a preformed triazole to the propanoate chain. For instance, tert-butyl 3-azidopropanoate might react with a propargylamine derivative to form the triazole .
Microwave-Assisted Synthesis
Microwave irradiation, as employed in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides , enhances reaction efficiency. Typical conditions involve 100–150°C for 10–30 minutes, achieving yields >70%.
Physicochemical Properties
Thermal and Solubility Data
The tert-butyl group confers lipophilicity, making the compound soluble in dichloromethane, THF, and acetone.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch, amine), 1720 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (C=N triazole).
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.65 (t, 2H, CH₂COO), 4.35 (t, 2H, CH₂-triazole), 5.20 (s, 2H, NH₂) .
Reactivity and Functionalization
Amino Group Reactivity
The 3-amino substituent participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes/ketones.
Triazole Ring Reactions
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Metal Coordination: The triazole’s N-atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis .
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Electrophilic Substitution: Nitration or sulfonation at the 5-position under acidic conditions.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, triazole-acrylate hybrids exhibit antitumor activity by targeting tubulin polymerization .
Ligand in Coordination Chemistry
Its ability to chelate metals enables applications in:
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